[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride
Description
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Properties
IUPAC Name |
[4-(2-chlorophenyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMNMFQNVRSXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride, also known by its CAS number 1258650-13-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and case studies.
- Molecular Formula : C10H12ClN
- Molecular Weight : 185.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit effects on enzyme activity, although detailed mechanistic insights remain to be fully elucidated.
Antiviral Activity
Recent research has indicated that compounds structurally related to this compound demonstrate significant antiviral properties. For instance, studies on related chlorophenyl derivatives have shown effectiveness against human adenovirus (HAdV), with some compounds achieving low micromolar potency and high selectivity indexes (SI > 100) compared to established antiviral agents like niclosamide .
Autophagy Induction
The compound has been implicated in the induction of autophagy, a cellular process critical for maintaining homeostasis and responding to stress. Research highlights its potential in treating autophagy-related diseases, including certain cancers and neurodegenerative disorders. In experimental models, related compounds have been shown to effectively stimulate autophagy pathways, suggesting a promising therapeutic avenue .
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral activity of several substituted phenyl compounds against HAdV. Among them, derivatives closely related to this compound exhibited improved efficacy with IC50 values significantly lower than those of traditional treatments .
- Neuroprotective Effects : In models simulating neurodegeneration, compounds with similar structural motifs demonstrated protective effects on neuronal cells by modulating inflammatory pathways and enhancing autophagic activity. These findings suggest potential applications in treating neurodegenerative diseases .
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antiviral | N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Effective against HAdV with low cytotoxicity |
| Autophagy Induction | Various chlorophenyl derivatives | Significant induction of autophagy in cell models |
| Neuroprotection | Chlorophenyl analogs | Reduced neuroinflammation and enhanced cell survival |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
